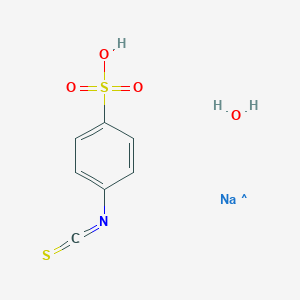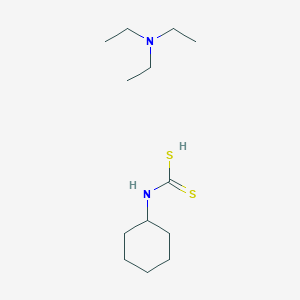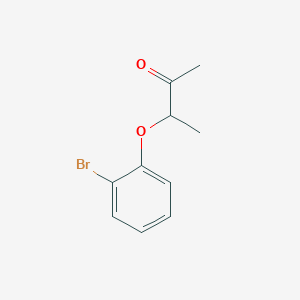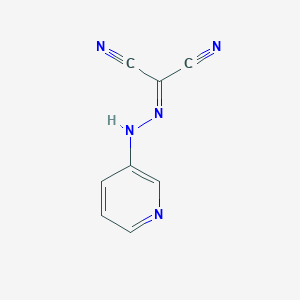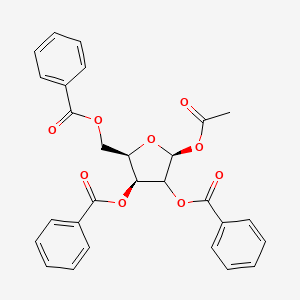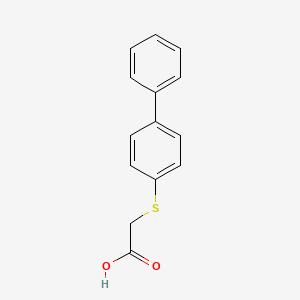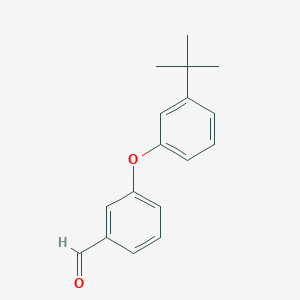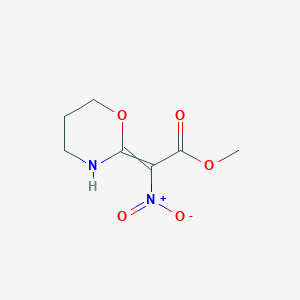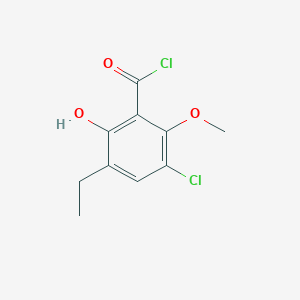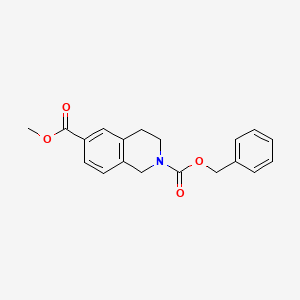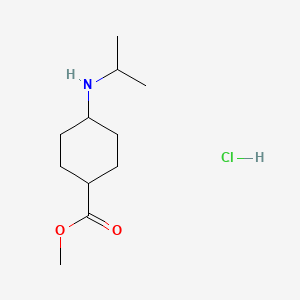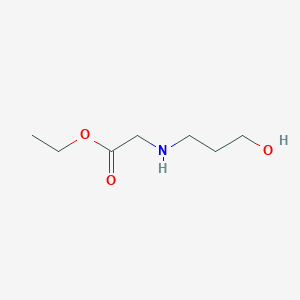
n-(3-Hydroxypropyl)glycine ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(3-Hydroxypropyl)glycine ethyl ester is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
n-(3-Hydroxypropyl)glycine ethyl ester can be synthesized through the esterification of (3-Hydroxy-propylamino)-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
n-(3-Hydroxypropyl)glycine ethyl ester undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by a base such as sodium methoxide.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Sodium methoxide in an alcohol solvent.
Major Products Formed
Hydrolysis: (3-Hydroxy-propylamino)-acetic acid and ethanol.
Reduction: The corresponding alcohol.
Transesterification: A new ester and an alcohol.
Aplicaciones Científicas De Investigación
n-(3-Hydroxypropyl)glycine ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of biodegradable plastics and other value-added chemicals.
Mecanismo De Acción
The mechanism of action of n-(3-Hydroxypropyl)glycine ethyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other bioactive compounds. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A common ester with similar properties but different applications.
Methyl butyrate: Another ester known for its fruity odor and use in flavoring.
Uniqueness
n-(3-Hydroxypropyl)glycine ethyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C7H15NO3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
ethyl 2-(3-hydroxypropylamino)acetate |
InChI |
InChI=1S/C7H15NO3/c1-2-11-7(10)6-8-4-3-5-9/h8-9H,2-6H2,1H3 |
Clave InChI |
CFBJHQXNCRXAHI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNCCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
